molecular formula C19H21N3O2 B2921753 N-methyl-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide CAS No. 915890-68-5

N-methyl-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No. B2921753
CAS RN: 915890-68-5
M. Wt: 323.396
InChI Key: UKTZIQBIXYZUGA-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a phenoxyethyl group and a methylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzimidazole ring, the phenoxyethyl group, and the methylacetamide group. These groups could potentially engage in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

The chemical synthesis of benzimidazole derivatives, including compounds with structures similar to N-methyl-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide, often involves multistep reactions that yield novel compounds with diverse biological activities. For example, a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized through a series of reactions, showcasing the versatility of benzimidazole chemistry in creating complex molecules (Li Ying-jun, 2012).

Structural Elucidation

The structural details of these synthesized compounds are often determined using advanced techniques such as NMR, IR, and sometimes X-ray crystallography. The detailed structural analysis provides insights into the conformational dynamics and potential interaction sites for biological activity. For instance, the conformation and crystal packing of benzimidazole derivatives, which share structural features with the compound of interest, were elucidated, demonstrating the compound's stable crystal structure supported by intermolecular hydrogen bonding (J. L. Soares-Sobrinho et al., 2008).

Biological Activity

Antimicrobial Activity

Several benzimidazole derivatives exhibit promising antimicrobial properties. Synthesis and evaluation of these compounds against various bacterial strains have shown significant antibacterial activity, highlighting their potential as therapeutic agents (Kumaraswamy Gullapelli et al., 2014).

Antioxidant and Antiproliferative Effects

Beyond antimicrobial activity, some benzimidazole derivatives have been studied for their antioxidant properties and ability to inhibit cell proliferation. These studies suggest a broader pharmacological potential, including the mitigation of oxidative stress and the treatment of cancer (S. Chaudhari et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many benzimidazole derivatives are used in medicine due to their biological activity .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

N-methyl-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15(23)21(2)14-19-20-17-10-6-7-11-18(17)22(19)12-13-24-16-8-4-3-5-9-16/h3-11H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTZIQBIXYZUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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